2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
This compound, also known as 2-PHENYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOHEXANE], has the linear formula C21H22N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . This reaction results in the formation of the 1,3-oxazine ring .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolooxazine fragment . In the 1H NMR spectra, the CH2 group protons of this fragment appear as a doublet at 3.24–3.31 ppm and a doublet of doublets at 3.35–3.43 ppm . The 10b-H (CH) proton is recorded as a doublet at 5.05–5.16 ppm .Scientific Research Applications
Antimicrobial Activity
These compounds have shown significant antimicrobial activity. They have been found to be particularly effective against S. aureus ATCC 43300 . This suggests potential applications in the development of new antimicrobial agents .
Anti-Inflammatory Activity
Compounds of this class have demonstrated anti-inflammatory effects superior to the reference drug diclofenac . This indicates their potential use in the treatment of inflammatory conditions .
Antioxidant Activity
These compounds have also exhibited high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting these compounds could be used in the development of antioxidant supplements .
Antagonists of 5-HT 2B Serotonin Receptors
It has been reported that these compounds can act as effective antagonists of 5-HT 2B serotonin receptors . This suggests potential applications in the treatment of conditions related to serotonin imbalance .
Minor Antimicrobial Activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes
Apart from S. aureus ATCC 43300, these compounds have shown minor antimicrobial activity against E. coli , P. aeruginosa , S. aureus , and S. pyogenes . This further broadens their potential use in antimicrobial treatments .
Potential Use in Two-Photon Cell Fluorescence Imaging
Although not directly related to 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine], similar compounds have shown potential application in two-photon cell fluorescence imaging . This suggests that with further research, 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] might also find use in this field .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been shown to possess various types of biological activity . For instance, some pyrazolo[1,5-c][1,3]benzoxazine derivatives have been reported to be effective antagonists of 5-HT 2B serotonin receptors .
Biochemical Pathways
It’s worth noting that compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
aureus ATCC 43300, anti-inflammatory effects superior to the reference drug diclofenac, as well as high antioxidant activity .
properties
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-9-16(10-4-1)18-15-19-17-11-5-6-12-20(17)24-21(23(19)22-18)13-7-2-8-14-21/h1,3-6,9-12,19H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGFGPIAIGHPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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